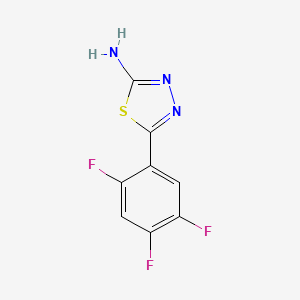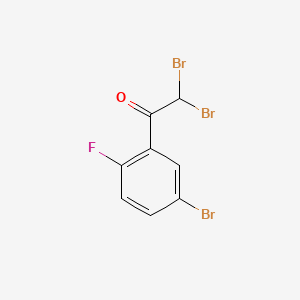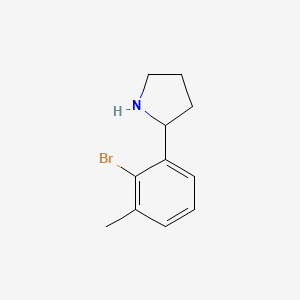
2-(2-Bromo-3-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-methylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-bromo-3-methylphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom and the methyl group on the phenyl ring can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 2-bromo-3-methylbenzaldehyde with pyrrolidine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-3-methylphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It can be employed in studies investigating the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through various mechanisms:
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
2-(2-Bromophenyl)pyrrolidine: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
2-(3-Methylphenyl)pyrrolidine:
2-(4-Bromo-3-methylphenyl)pyrrolidine: Similar but with the bromine atom in a different position, which can influence its reactivity and interactions.
Uniqueness: 2-(2-Bromo-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(2-bromo-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI Key |
SNBHRHDJPPPQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


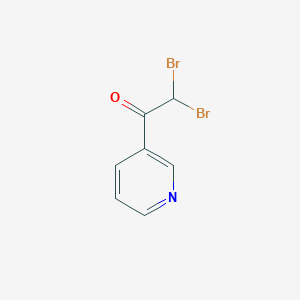
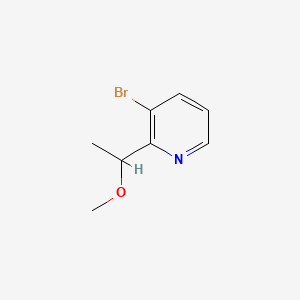
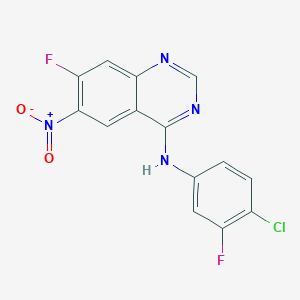

![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
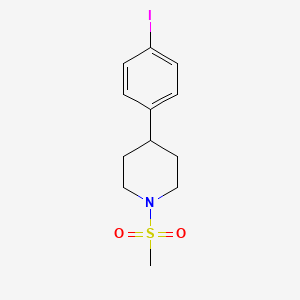
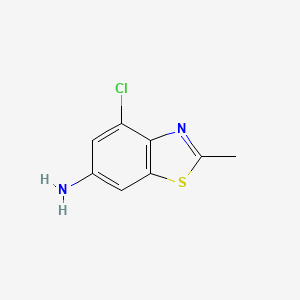
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
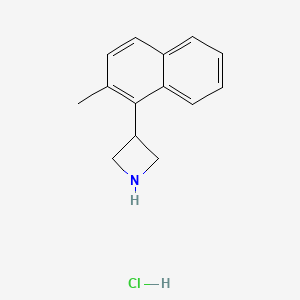
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
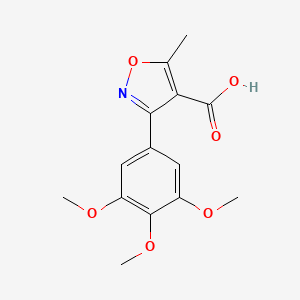
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
